Lower Molecular Weight and Higher Volatility Differentiate 4-Fluoro-6-methylpyrimidine from Chloro and Bromo Analogs
The 4-fluoro derivative exhibits a significantly lower molecular weight and boiling point compared to its 4-chloro and 4-bromo counterparts. This directly impacts purification methods (e.g., distillation) and analytical behavior (e.g., GC retention time) [1].
| Evidence Dimension | Molecular Weight and Boiling Point |
|---|---|
| Target Compound Data | Molecular Weight: 112.11 g/mol; Boiling Point: 156.5±20.0 °C (Predicted) |
| Comparator Or Baseline | 4-Chloro-6-methylpyrimidine: Molecular Weight: 128.56 g/mol; Boiling Point: 195-199.6 °C at 760 mmHg. 4-Bromo-6-methylpyrimidine: Molecular Weight: 173.01 g/mol; Boiling Point: 222.9±20.0 °C at 760 mmHg |
| Quantified Difference | Target compound is 12.8% lighter than the chloro analog and 35.2% lighter than the bromo analog. Boiling point is approximately 38.5-43.1 °C lower than the chloro analog and 66.4 °C lower than the bromo analog. |
| Conditions | Comparative analysis of standard predicted and experimental data from chemical databases. |
Why This Matters
For procurement, lower molecular weight means more moles per unit mass, and a lower boiling point suggests easier purification by distillation, which can reduce processing costs.
- [1] Molbase. (n.d.). 4-Chloro-6-methylpyrimidine. Retrieved April 23, 2026. View Source
